molecular formula C10H12N2O5 B2679028 1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate CAS No. 2365418-38-6

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate

Cat. No.: B2679028
CAS No.: 2365418-38-6
M. Wt: 240.215
InChI Key: ATPKOKJTEZDCEP-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate is an organic compound with the molecular formula C10H12N2O5 It is a derivative of malonic acid and pyrimidine, characterized by the presence of a methoxy group on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate can be synthesized through a multi-step process involving the reaction of malonic acid derivatives with pyrimidine compounds. One common method involves the esterification of malonic acid with methanol to form dimethyl malonate, followed by a condensation reaction with 4-methoxypyrimidine under basic conditions. The reaction typically requires a catalyst, such as piperidine, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product. Industrial methods also incorporate purification steps, such as recrystallization and chromatography, to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    4-Methoxypyrimidine: The pyrimidine derivative without the malonate ester groups.

    Methyl 2-(4-methoxypyrimidin-2-yl)acetate: A related compound with a similar structure but different functional groups.

Uniqueness

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate is unique due to its combination of the malonate ester and methoxypyrimidine moieties, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-15-6-4-5-11-8(12-6)7(9(13)16-2)10(14)17-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPKOKJTEZDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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